

M617 TFA signaling pathway activation

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Compound of Interest

Compound Name: M617 TFA

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An In-depth Technical Guide to the **M617 TFA** Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

M617 is a selective agonist for the Galanin Receptor 1 (GALR1), a G-protein coupled receptor (GPCR) with significant therapeutic potential in various physiological and pathological processes. The trifluoroacetic acid (TFA) salt form is a common result of peptide synthesis and does not play a direct role in the signaling cascade. This technical guide provides a comprehensive overview of the signaling pathways activated by M617, supported by available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Signaling Pathways Activated by M617

M617 exerts its biological effects by binding to and activating GALR1. As a Gi/o-coupled receptor, GALR1 activation by M617 initiates a cascade of intracellular events, primarily characterized by the inhibition of adenylyl cyclase and the modulation of several key downstream signaling pathways.

Canonical Gi/o Signaling: Inhibition of Adenylyl Cyclase

The primary and most direct consequence of M617 binding to GALR1 is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of the

second messenger cyclic AMP (cAMP). This mechanism is central to many of the physiological effects of GALR1 activation.

MAPK/ERK Pathway Activation

Activation of GALR1 by M617 can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) 1/2. This activation is mediated by the $\beta\gamma$ -subunits of the dissociated Gi/o protein and is independent of Protein Kinase C (PKC). The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival.

Akt/AS160/GLUT4 Pathway in Metabolic Regulation

In the context of metabolic regulation, central administration of M617 has been demonstrated to mitigate insulin resistance in skeletal muscle. This is achieved through the activation of the Akt/AS160/GLUT4 signaling pathway, which promotes the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, thereby enhancing glucose uptake.

ERK/GSK-3 β /TIP60 Pathway in Neuroprotection

In models of subarachnoid hemorrhage, M617 has been shown to exert neuroprotective effects by attenuating neuronal apoptosis. This is mediated through the activation of the ERK/GSK-3 β /TIP60 signaling pathway.^{[1][2][3]} Activation of ERK leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3 β (GSK-3 β). This, in turn, prevents the phosphorylation of the Tat-interactive protein 60 (TIP60), a pro-apoptotic factor.

Quantitative Data

The following table summarizes the available quantitative data for M617 and its effects on the GALR1 signaling pathway.

Parameter	Value	Receptor/Pathway	Species/System	Reference
Binding Affinity (K _i)	0.23 nM	GALR1	Recombinant	[4][5]
	5.71 nM	GALR2	Recombinant	[4][5]
Protein Expression Change	~2.81-fold increase	MAPK1	Radiotherapy-resistant MDA-MB-231 breast cancer cells	[6]
Protein Phosphorylation Change	~3-fold increase	ADAM-17	Kidney mesangial cells (in response to a profibrotic stimulus that activates ERK)	[7]

Note: While several studies qualitatively describe increases in the phosphorylation of ERK, Akt, and GSK-3 β in response to M617, specific fold-change data from these studies are not readily available in a tabular format.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the M617/GALR1 signaling pathway.

Western Blotting for Phosphorylated ERK1/2 Detection

This protocol is a standard method for assessing the activation of the MAPK/ERK pathway.

a. Cell Lysis and Protein Quantification

- Culture cells to the desired confluency and treat with M617 at various concentrations and time points.

- Place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Add 100-150 μ L of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well of a 6-well plate.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysates on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant containing the protein extract.
- Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

b. SDS-PAGE and Protein Transfer

- Normalize protein concentrations of the lysates with lysis buffer and 2x Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes.
- Load 20-30 μ g of protein per lane onto an SDS-polyacrylamide gel (e.g., 10% or 12%).
- Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

c. Immunoblotting

- Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
- For normalization, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

Adenylyl Cyclase Activity Assay (Radiometric)

This protocol measures the enzymatic conversion of ATP to cAMP.

a. Reaction Setup

- Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 μM GTP, an ATP-regenerating system (e.g., 20 mM creatine phosphate and creatine phosphokinase), and a phosphodiesterase inhibitor (e.g., 100 μM IBMX).
- Add [α -³²P]ATP to the reaction mixture as a tracer.
- Prepare cell membranes or lysates from cells treated with or without M617.

b. Enzymatic Reaction

- Initiate the reaction by adding the cell membranes/lysates to the reaction mixture.
- Incubate at 30°C or 37°C for a defined period (e.g., 10-20 minutes).
- Terminate the reaction by adding a stop solution (e.g., 100 mM HCl or a solution containing unlabeled ATP and cAMP).

c. cAMP Separation and Quantification

- Separate the newly synthesized [^{32}P]cAMP from the unreacted [α - ^{32}P]ATP using sequential column chromatography over Dowex and alumina columns.
- Elute the [^{32}P]cAMP and quantify the radioactivity using a scintillation counter.
- Calculate the adenylyl cyclase activity, typically expressed as pmol of cAMP produced per minute per mg of protein.

Akt Kinase Activity Assay

This protocol measures the activity of Akt by assessing its ability to phosphorylate a known substrate.

a. Immunoprecipitation of Akt

- Lyse cells treated with M617 as described in the Western blotting protocol.
- Incubate the cell lysate with an anti-Akt antibody to form an immune complex.
- Add Protein A/G-Sepharose beads to the lysate to capture the immune complex.
- Centrifuge and wash the beads to isolate the immunoprecipitated Akt.

b. In Vitro Kinase Assay

- Resuspend the beads containing the isolated Akt in a kinase assay buffer.
- Add a recombinant substrate for Akt (e.g., GSK-3 α) and ATP to the reaction mixture.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

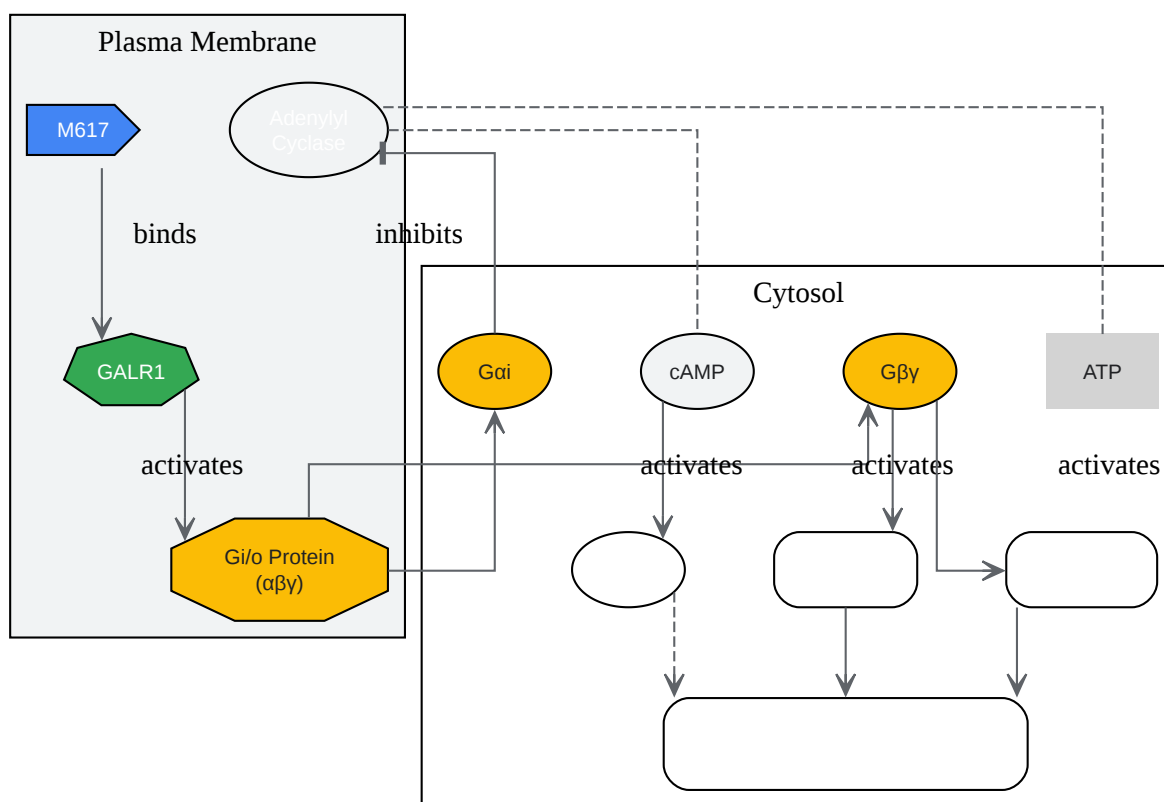
c. Detection of Substrate Phosphorylation

- Separate the reaction products by SDS-PAGE.
- Transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3 α).

- The intensity of the phosphorylated substrate band is proportional to the Akt kinase activity in the original cell lysate.

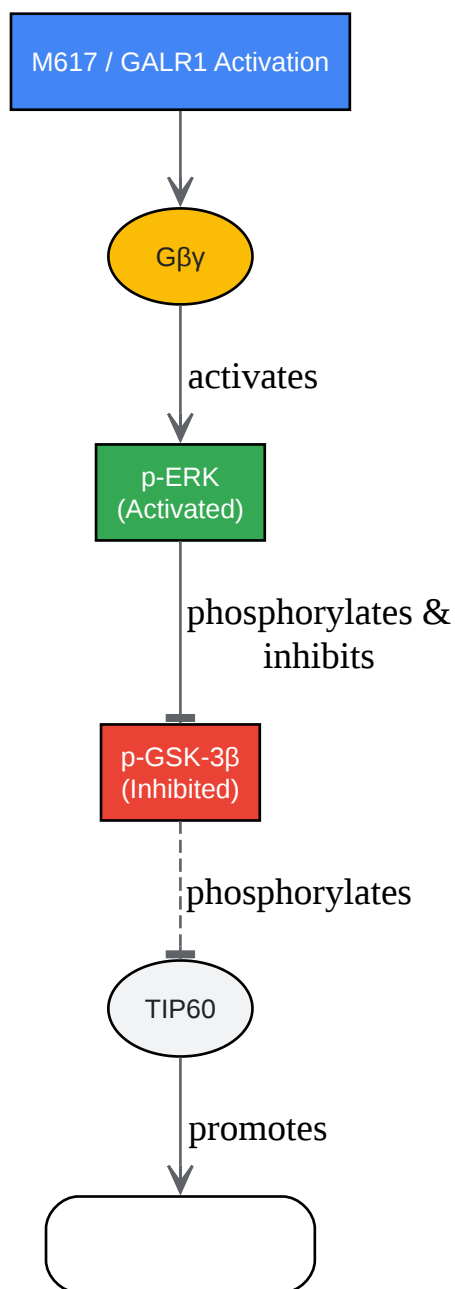
Visualizations

Signaling Pathway Diagrams



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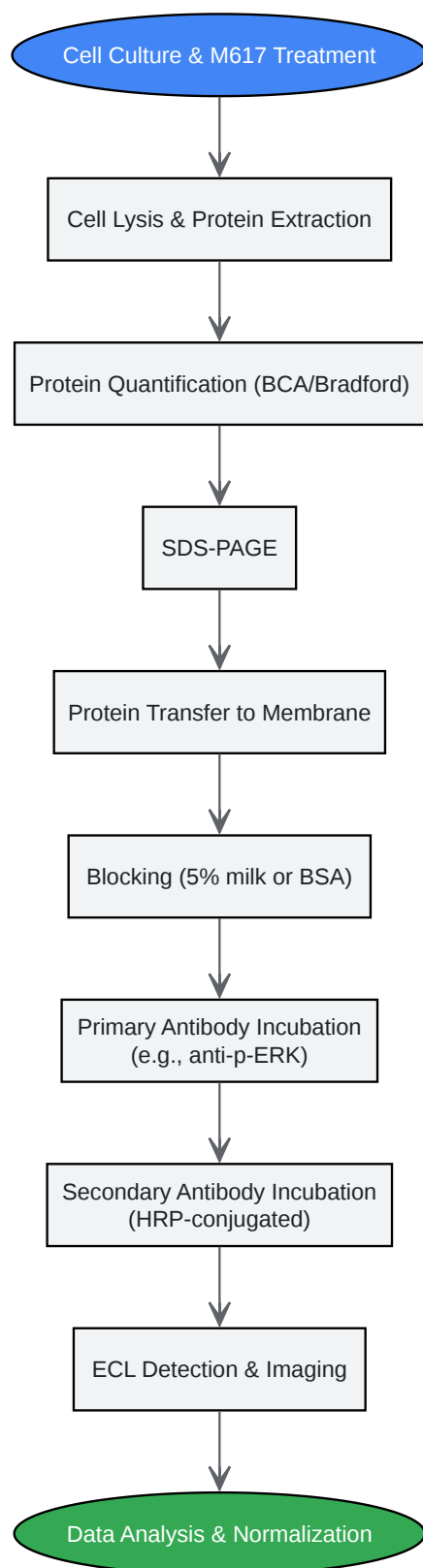
Caption: Overview of M617/GALR1 signaling pathways.



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Caption: M617-mediated neuroprotective pathway.

Experimental Workflow Diagram



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Caption: Western Blotting experimental workflow.

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